(2E)-N-benzyl-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
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Overview
Description
(2E)-N-benzyl-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a benzyl group, and a pyrido[1,2-a]pyrimidin-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidin-4-one core.
Introduction of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced via nucleophilic substitution reactions, often using dimethylphenol and a suitable leaving group.
Formation of the Prop-2-enamide Moiety: This involves the reaction of the intermediate with acrylonitrile under basic conditions to form the cyano group and the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-benzyl-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The benzyl and dimethylphenoxy groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can be used for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
(2E)-N-benzyl-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of (2E)-N-benzyl-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-benzyl-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide: can be compared with other pyrido[1,2-a]pyrimidin-4-one derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its structural configuration, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H22N4O3 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
(E)-N-benzyl-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C27H22N4O3/c1-18-9-8-12-23(19(18)2)34-26-22(27(33)31-14-7-6-13-24(31)30-26)15-21(16-28)25(32)29-17-20-10-4-3-5-11-20/h3-15H,17H2,1-2H3,(H,29,32)/b21-15+ |
InChI Key |
AMQRISRSUSSOQF-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NCC4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NCC4=CC=CC=C4)C |
Origin of Product |
United States |
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